2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide
Overview
Description
2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a benzene ring substituted with a fluorine atom, a methyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide typically involves the following steps:
Benzamide Formation: The starting material, 2-fluorobenzamide, is synthesized through the reaction of 2-fluorobenzonitrile with ammonia.
N-Methylation: The benzamide is then N-methylated using methyl iodide in the presence of a base such as potassium carbonate.
Piperazine Addition: The N-methylated benzamide is reacted with piperazine to introduce the piperazine moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out with nucleophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: The compound has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide is structurally similar to other benzamide derivatives, such as:
N-Methyl-4-piperazin-1-yl-benzamide: Lacks the fluorine atom.
2-Fluoro-N-ethyl-4-piperazin-1-yl-benzamide: Has an ethyl group instead of a methyl group.
2-Fluoro-N-methyl-4-piperidin-1-yl-benzamide: Features a piperidine ring instead of a piperazine ring.
These compounds share similar properties but differ in their biological activity and applications. The presence of the fluorine atom in this compound can enhance its binding affinity and selectivity, making it unique among its analogs.
Properties
IUPAC Name |
2-fluoro-N-methyl-4-piperazin-1-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-14-12(17)10-3-2-9(8-11(10)13)16-6-4-15-5-7-16/h2-3,8,15H,4-7H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASUFRKFRACNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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